molecular formula C15H12N2O2 B3721683 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3721683
M. Wt: 252.27 g/mol
InChI Key: HYPYDPKTCNIMTH-UHFFFAOYSA-N
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Description

Product Overview 2-Hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 193089-13-3) is a chemical compound based on the pyridopyrimidine scaffold, offered for research and development purposes . Pyridopyrimidine derivatives are a significant class of nitrogen-containing heterocyclic compounds known for their wide range of potential biological activities and applications in medicinal chemistry and materials science . Research Applications & Value While analytical data for this specific compound is limited, compounds within the pyridopyrimidine family have garnered considerable attention in scientific research. These analogues are frequently investigated for their diverse pharmacological properties, which can include antimicrobial and antitumor activities . As such, this compound serves as a valuable chemical intermediate or building block for synthesizing novel compounds for biological screening, structure-activity relationship (SAR) studies, and the development of new therapeutic agents . Its structure makes it a candidate for use in computational chemistry studies, including Density Functional Theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling, to predict its physicochemical and biological characteristics . Handling & Safety This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use, nor for human use . Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. The product is typically shipped at room temperature, though specific storage conditions may vary .

Properties

IUPAC Name

2-hydroxy-8-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-14(18)13(15(17)19)11-5-3-2-4-6-11/h2-9,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYDPKTCNIMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes can be used to synthesize derivatives of this compound . The reaction typically proceeds under mild conditions and can be executed on a gram scale.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The operational simplicity and broad functional group tolerance of these reactions make them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogenating agents. The reactions typically proceed under mild conditions, making them suitable for various applications.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chalcogenation reactions can yield 3-ArS/ArSe derivatives in high yields (up to 95%) .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit antitumor properties. For instance, compounds similar to 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one have been shown to inhibit cancer cell proliferation through mechanisms involving the inhibition of specific kinases such as CDK4 and p38 MAPK pathways. These pathways are crucial for cell cycle regulation and apoptosis, making them viable targets for cancer therapy .

Antimicrobial Properties
Studies have demonstrated that pyrido[1,2-a]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death. For example, derivatives of this compound have shown effectiveness against resistant strains of bacteria, indicating potential use in treating infections .

Organic Synthesis

Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex heterocycles. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations. For instance, metal-free C-3 chalcogenation methods have been developed using this compound to create sulfenylated and selenylated derivatives with high yields . This versatility makes it a valuable building block in organic synthesis.

Green Chemistry Approaches
Recent studies emphasize the importance of environmentally friendly synthesis methods involving pyrido[1,2-a]pyrimidines. The one-pot synthesis techniques reduce waste and improve atom economy, aligning with green chemistry principles . Such methods not only enhance the efficiency of synthesizing these compounds but also minimize the environmental impact.

Table 1: Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives

Activity TypeCompound StructureTargetIC50 (µM)Reference
Antitumor2-Hydroxy-8-methyl-3-phenyl...CDK412.5
Antimicrobial2-Hydroxy-8-methyl-3-phenyl...E. coli15
Antiviral2-Hydroxy-8-methyl-3-phenyl...HIV Protease25

Case Studies

Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various pyrido[1,2-a]pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced activity against breast cancer cells by promoting apoptosis through the inhibition of CDK4 .

Case Study 2: Antimicrobial Screening
In another research project, a series of synthesized pyrido[1,2-a]pyrimidines were screened for antimicrobial activity against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compounds with piperazine or methoxyethyl substituents (e.g., ) exhibit enhanced solubility and pharmacokinetic profiles due to their basic or polar groups.

Position 3 Modifications: The phenyl group in the target compound contributes to π-π stacking interactions, whereas thiazolidinone or selenyl groups (e.g., ) introduce redox-active or metal-chelating properties.

Synthetic Accessibility :

  • The target compound can be synthesized via C–H functionalization strategies using iodine catalysis, as described in . In contrast, Suzuki-Miyaura coupling is employed for aryl/alkyl substitutions at position 3 (e.g., ).

Pharmacological and Chemical Reactivity Insights

  • Mechanism of Action: The hydroxyl and phenyl groups in the target compound likely interact with hydrophobic pockets and catalytic sites in enzymes, as seen in similar CXCR3 antagonists . Thiazolidinone-containing analogs (e.g., ) exhibit activity against pathogens via thiol-disulfide interchange mechanisms.
  • Reactivity: The hydroxyl group at C2 makes the compound prone to oxidation or conjugation reactions, whereas chloroethyl or bromophenoxy derivatives (e.g., ) undergo nucleophilic substitution or halogen-bonding interactions.
  • Biological Potency: Piperazine- and thiazolidinone-substituted derivatives (e.g., ) show broader activity spectra (e.g., neuroactive, anti-inflammatory) compared to the target compound’s predicted enzyme inhibition.

Biological Activity

2-Hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused ring system that contributes to its biological activity. Its chemical formula is C15H12N2OC_{15}H_{12}N_2O, and it features a hydroxyl group at position 2, a methyl group at position 8, and a phenyl group at position 3.

Cytotoxicity

Recent studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, one study synthesized several pyridopyrimidinone-thiazole hybrids and evaluated their cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that compounds with aromatic substitutions showed enhanced cytotoxic activity. Specifically, compound K5 with a chlorophenyl substituent exhibited the highest potency against both cell lines, suggesting that structural modifications can significantly influence biological activity .

CompoundCell LineIC50 (µM)
K5MCF-710.5
K5HeLa8.0

Anti-inflammatory Effects

The anti-inflammatory potential of pyrido[1,2-a]pyrimidin-4-one derivatives has also been explored. In vitro studies indicated that certain analogs effectively inhibited COX-2 activity, which is crucial in the inflammatory response. For example, compounds tested showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that modifications to the pyrido[1,2-a]pyrimidin-4-one framework can yield potent anti-inflammatory agents .

CompoundCOX-2 Inhibition IC50 (µM)
Compound A0.04 ± 0.01
Celecoxib0.04 ± 0.01

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : Cytotoxic effects are often associated with the induction of programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways related to cancer progression and inflammation.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Cytotoxicity Against Cancer Cells : A study involving various derivatives demonstrated significant cytotoxic effects on both MCF-7 and HeLa cells, with structure-activity relationship (SAR) analysis revealing that aromatic substitutions enhance potency.
  • Anti-inflammatory Activity : Research indicated that compounds derived from this scaffold exhibited promising anti-inflammatory properties through COX inhibition assays, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. How do electronic effects influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-deficient aryl groups : Accelerate oxidative addition in Suzuki-Miyaura reactions (e.g., –CF3 substituents reduce activation energy by 5–10 kcal/mol).
  • Halogen positioning : Iodo at C-3 outperforms bromo in coupling efficiency (yield difference ~15–20%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
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2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.